3-Hydroxy-2-methoxypropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

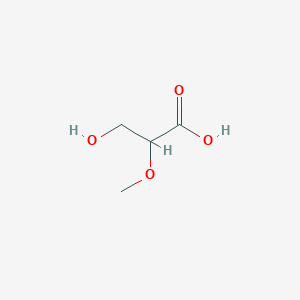

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8O4 |

|---|---|

Molecular Weight |

120.10 g/mol |

IUPAC Name |

3-hydroxy-2-methoxypropanoic acid |

InChI |

InChI=1S/C4H8O4/c1-8-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7) |

InChI Key |

YNLNJDRLOAQMFQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(CO)C(=O)O |

Origin of Product |

United States |

Contextualization Within the Field of Hydroxy and Methoxy Carboxylic Acids

3-Hydroxy-2-methoxypropanoic acid is a member of two significant families of organic compounds: hydroxycarboxylic acids (HCAs) and methoxy (B1213986) carboxylic acids. Hydroxycarboxylic acids are characterized by the presence of at least one hydroxyl (-OH) group and one carboxyl (-COOH) group. rsc.orgacs.org This class is vast and includes fundamentally important molecules such as glycolic acid, lactic acid, and citric acid, which are notable for their bioactivity and roles as precursors to polyesters. rsc.org Many HCAs are key intermediates in metabolic pathways; for instance, various phosphorylated forms of glyceric acid are central to glycolysis, and 3-hydroxybutyric acid is a ketone body involved in energy metabolism. mdpi.comgoogle.com

Concurrently, the compound belongs to the category of methoxy carboxylic acids, which are distinguished by a methoxy (-OCH₃) group. Methoxyacetic acid is the simplest example, recognized as a derivative of acetic acid where a methoxy group replaces a hydrogen on the methyl group. mdpi.com The presence of the methoxy group can significantly influence the molecule's physicochemical properties, such as acidity and lipophilicity, which are critical parameters in fields like drug discovery. acs.orgacs.org this compound is of particular interest as it combines the structural features of both these classes, offering a unique chemical scaffold with potential for diverse reactivity and applications.

Table 1: Comparison of this compound and Related Compounds

| Compound Name | Chemical Formula | Molar Mass (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₄H₈O₄ | 120.10 | Carboxyl, Hydroxyl, Methoxy |

| Glycolic Acid | C₂H₄O₃ | 76.05 | Carboxyl, Hydroxyl |

| Lactic Acid | C₃H₆O₃ | 90.08 | Carboxyl, Hydroxyl |

| Glyceric Acid | C₃H₆O₄ | 106.08 | Carboxyl, 2x Hydroxyl |

| Methoxyacetic Acid | C₃H₆O₃ | 90.08 | Carboxyl, Methoxy |

This table was generated by the author based on data from various chemical databases.

Significance As a Chiral Molecule and Synthetic Intermediate in Chemical Sciences

A defining feature of 3-Hydroxy-2-methoxypropanoic acid is its chirality. The carbon atom at the second position (C2) is bonded to four different groups (a hydrogen atom, a hydroxyl group, a methoxy (B1213986) group, and a carboxyl group), making it a chiral center. nih.gov Molecules that are nonsuperimposable on their mirror images are termed chiral, and the two mirror-image forms are called enantiomers. google.com This property is of paramount importance in the life sciences and pharmaceutical industry, as different enantiomers of a molecule can exhibit vastly different biological activities.

The growing demand for enantiomerically pure compounds has highlighted the importance of chiral molecules like this compound as valuable synthetic intermediates, often referred to as chiral building blocks. google.com Its enantiomers, (S)-2-hydroxy-3-methoxypropanoic acid and (R)-2-hydroxy-3-methoxypropanoic acid, serve as starting materials for the construction of more complex, biologically active molecules. For example, derivatives of chiral 2-hydroxy-3-alkoxypropanoic acids are key intermediates in the synthesis of important pharmaceutical compounds. google.com A notable example is the use of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid, a structurally similar compound, as a crucial precursor for Ambrisentan, a drug used to treat pulmonary artery hypertension. google.comontosight.ai The development of synthetic routes that can selectively produce one enantiomer over the other (asymmetric synthesis) is a major focus of modern organic chemistry. rsc.org

Table 2: Examples of Chiral Hydroxy/Methoxy Acids as Synthetic Intermediates

| Intermediate | Target Molecule Class / Name | Therapeutic Area |

|---|---|---|

| (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid | Ambrisentan | Pulmonary Artery Hypertension |

| (S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoate | PPAR Agonists | Type 2 Diabetes |

| (R)-Hydroxycarboxylic acids | Macrocyclic Antibiotics (e.g., Elaiophylin) | Antibacterial |

This table was generated by the author based on information from sources google.comgoogle.comontosight.ai.

Overview of Current Research Trajectories and Open Scientific Questions

Enantioselective and Diastereoselective Synthetic Strategies

Chemical synthesis provides a powerful toolkit for accessing specific stereoisomers of this compound. These strategies often rely on the use of chiral catalysts, auxiliaries, or substrates to direct the formation of the desired stereochemistry.

Asymmetric Catalysis Approaches for Chiral Induction

Asymmetric catalysis is a highly efficient strategy that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of molecules like this compound, catalytic methods such as asymmetric hydrogenation, dihydroxylation, or C-H activation can be employed.

A notable approach involves the palladium-catalyzed β-C(sp³)–H arylation of a derivative of (S)-2-methoxypropanoic acid. rsc.org In this strategy, a chiral starting material, (S)-2-methoxypropanoic acid, is first coupled with an 8-aminoquinoline (B160924) directing group. The resulting amide substrate then undergoes a diastereoselective Pd-catalyzed reaction with an aryl halide. While this specific example demonstrates arylation, the underlying principle of using a chiral ligand in conjunction with a metal catalyst to control stereochemistry at the β-position is a cornerstone of asymmetric catalysis.

Table 1: Key Features of a Palladium-Catalyzed C-H Activation Approach

| Feature | Description |

| Starting Material | (S)-2-methoxypropanoic acid |

| Directing Group | 8-aminoquinoline |

| Catalyst | Pd(OAc)₂ |

| Key Transformation | Diastereoselective β-C(sp³)–H arylation |

| Stereocontrol | Achieved through the combination of the chiral substrate and the catalytic system. |

This methodology highlights how a pre-existing stereocenter can influence the outcome of a catalytic reaction, a concept that bridges asymmetric catalysis and substrate control.

Chiral Auxiliary-Mediated Synthesis Techniques

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product. The Evans aldol (B89426) reaction is a classic and powerful example of this approach.

The synthesis of stereoisomers of this compound can be envisioned using an Evans-type aldol condensation. nih.gov This would involve the reaction of a boron enolate derived from a chiral N-acyloxazolidinone with methoxyacetaldehyde (B81698). The specific stereochemistry of the resulting aldol adduct is dictated by the choice of the chiral auxiliary ((4R,5S)- or (4S,5R)-oxazolidinone) and the reaction conditions.

A representative synthesis could proceed as follows:

Acylation of an Evans oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an appropriate acyl chloride.

Formation of the corresponding dibutylboron enolate.

Diastereoselective aldol reaction with methoxyacetaldehyde to form the syn- or anti-aldol adduct.

Removal of the chiral auxiliary to yield the desired stereoisomer of this compound.

This method offers high levels of diastereoselectivity, and the resulting diastereomers can often be separated chromatographically. nih.gov

Table 2: Example of Chiral Auxiliary-Mediated Aldol Reaction

| Step | Reagents & Conditions | Purpose |

| Enolate Formation | N-acyloxazolidinone, Bu₂BOTf, Et₃N | Generation of a stereodefined enolate. |

| Aldol Condensation | Aldehyde (e.g., methoxyacetaldehyde), -78 °C to rt | Diastereoselective C-C bond formation. |

| Auxiliary Cleavage | LiOH, H₂O₂ | Removal of the auxiliary to yield the chiral acid. |

Substrate-Controlled Stereoselective Transformations

In substrate-controlled reactions, the stereochemical outcome is determined by the inherent chirality of the starting material. This is a common strategy when a suitable chiral starting material is readily available from the "chiral pool."

A pertinent example is the stereospecific ring-opening of a chiral epoxide. google.com The synthesis of a related compound, (+)-(2S,3S)-3-(2-aminophenyl)thio-2-hydroxy-3-(4-methoxyphenyl)propionic acid methyl ester, starts from (-)-(2R,3S)-3-(4-methoxyphenyl)glycidate methyl ester. google.com The reaction with a nucleophile (2-aminothiophenol) proceeds via an Sₙ2-type attack at the C3 position, leading to inversion of configuration at that center and resulting in a product with (2S,3S) stereochemistry. google.com

Applying this principle to this compound, one could start with a chiral methyl 2,3-epoxypropanoate. Nucleophilic attack by a methoxide (B1231860) source at the C2 position would proceed with inversion of configuration, establishing the 2-methoxy-3-hydroxy stereochemical relationship in a controlled manner. The specific enantiomer of the starting epoxide would determine the absolute configuration of the final product.

Biocatalytic and Chemoenzymatic Synthesis Routes

Biocatalysis leverages the high selectivity and efficiency of enzymes or whole microbial cells to perform chemical transformations. These methods are often conducted under mild conditions and are lauded for their green credentials.

Enzymatic Resolution of Racemic Mixtures

Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This process relies on an enzyme that selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer from the transformed one. Hydrolases, such as lipases and proteases, are commonly used for this purpose.

For the resolution of racemic this compound or its esters, a lipase (B570770) could be employed to selectively hydrolyze one enantiomer of the corresponding ester. For instance, Candida antarctica lipase B (CALB), often used in an immobilized form like Novozym 435®, is known for its broad substrate scope and high enantioselectivity in the hydrolysis of various esters. nih.gov The reaction would yield one enantiomer of the acid and the unreacted enantiomer of the ester, which can then be separated.

Table 3: Hypothetical Enzymatic Resolution of (±)-methyl 3-hydroxy-2-methoxypropanoate

| Component | Description |

| Substrate | Racemic methyl 3-hydroxy-2-methoxypropanoate |

| Biocatalyst | Immobilized Lipase (e.g., Candida antarctica Lipase B) |

| Transformation | Enantioselective hydrolysis of the ester |

| Products | One enantiomer of this compound + the other enantiomer of the methyl ester |

Whole-Cell Biotransformations for Stereoselective Production

Whole-cell biotransformations utilize the entire metabolic machinery of a microorganism to convert a simple starting material into a valuable product. This approach can be particularly powerful as it can incorporate cofactor regeneration systems, obviating the need to add expensive cofactors externally.

The production of 3-hydroxypropionic acid (3-HP) and its derivatives has been demonstrated in engineered Escherichia coli. researchgate.netnih.gov A similar strategy could be adapted for this compound. For instance, a pathway could be engineered in E. coli starting from a simple carbon source. The synthesis of a related compound, 2-fluoro-3-hydroxypropionic acid, was achieved using E. coli co-expressing a synthase and a reductase. frontiersin.orgnih.gov

For the asymmetric synthesis of chiral hydroxy acids, lactate (B86563) dehydrogenases (LDHs) have been shown to be effective. nih.govresearchgate.net An engineered E. coli strain expressing a suitable LDH could reduce a 2-methoxy-3-oxopropanoic acid precursor to the desired stereoisomer of this compound with high enantiomeric excess. nih.gov A formate (B1220265) dehydrogenase could be co-expressed to regenerate the necessary NADH cofactor. nih.gov

Table 4: Whole-Cell Biotransformation for Chiral Hydroxy Acid Production

| Feature | Description | Reference Example |

| Host Organism | Escherichia coli | Production of 3-HP and fluorinated analogs researchgate.netfrontiersin.org |

| Key Enzymes | Lactate Dehydrogenase (LDH) for asymmetric reduction | Synthesis of chiral trifluorolactic acids nih.govresearchgate.net |

| Cofactor Regeneration | Co-expression of Formate Dehydrogenase (FDH) | Enables continuous conversion nih.gov |

| Substrate | A suitable keto acid precursor | e.g., 3,3,3-trifluoro-2-oxopropionic acid nih.gov |

| Product | Optically pure hydroxy acid | >99.5% ee achieved in related systems nih.gov |

Hybrid Chemical-Enzymatic Synthesis Protocols

The integration of chemical and enzymatic methods offers a powerful approach to overcome challenges in stereoselectivity and yield. A notable example involves the use of lipases for the enantioselective acetylation of a racemic precursor. For instance, a process for a related compound, (R)-3-hydroxy-decanoic acid, utilized Pseudomonas Amano lipase (PS Amano) for the biocatalyzed enantioselective acetylation of racemic tert-butyl 3-hydroxypent-4-enoate. frontiersin.org This enzymatic resolution step is crucial for obtaining the desired stereoisomer with high enantiomeric excess. While this specific example does not directly produce this compound, the principle of using a lipase to resolve a racemic hydroxy ester is a key strategy that can be adapted. The subsequent chemical steps would then involve modification of the resolved ester to introduce the methoxy (B1213986) group at the C2 position and hydrolysis to the final carboxylic acid.

Total Synthesis Pathways from Readily Available Precursors

The total synthesis of this compound and its analogs often starts from simple, commercially available starting materials. These multi-step sequences are designed to build the carbon skeleton and introduce the required functional groups with high stereo- and regiocontrol.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules by breaking them down into simpler, commercially available precursors. sccj.net For this compound, a key disconnection would be at the C2-C3 bond, suggesting an aldol-type reaction between a glyoxylate (B1226380) derivative and a suitable nucleophile. Another strategic disconnection could involve the ether linkage, suggesting a late-stage methylation of a dihydroxypropanoic acid precursor.

A common approach for a related structure, (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, utilized an Evans aldol reaction. nih.gov This strategy involves the reaction of a silyl-protected aldehyde with the boron enolate of a chiral oxazolidinone. nih.gov This disconnection strategy is highly effective for establishing the stereochemistry at the hydroxyl-bearing carbon. A similar approach could be envisioned for this compound, where the starting aldehyde would be methoxyacetaldehyde or a synthetic equivalent.

Development of Convergent and Linear Synthesis Schemes

Both linear and convergent strategies can be employed for the synthesis of this compound. A linear synthesis would involve the sequential modification of a single starting material. For instance, starting from a simple three-carbon precursor like glyceraldehyde, a series of protection, methylation, and oxidation steps could lead to the target molecule.

A convergent synthesis, on the other hand, involves the separate synthesis of key fragments that are then joined together in the later stages. For this compound, a convergent approach might involve the synthesis of a protected 2-methoxyacetic acid fragment and a separate one-carbon fragment that can be coupled to form the C2-C3 bond. An improved process for a similar compound, S-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid, involved reacting benzophenone (B1666685) with methyl chloroacetate, followed by rearrangement and hydrolysis. google.com This highlights a convergent approach where the C2-C3 bond is formed by reacting two key fragments. google.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing environmentally benign and sustainable synthetic routes. This involves the use of renewable feedstocks, safer solvents, and processes that maximize atom economy and minimize waste. rsc.org

Utilization of Sustainable Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. nih.gov Traditional syntheses often rely on volatile and hazardous organic solvents. changechemistry.org Green chemistry encourages the use of more sustainable alternatives such as water, ethanol (B145695), or solvent-free conditions. nih.gov For instance, an improved process for preparing S-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid utilizes methyl tert-butyl ether (MTBE) and n-heptane, which are considered less hazardous than solvents like dioxane, which is classified as a Class 1 solvent with restricted usage. google.comgoogle.com The use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, also presents a promising green alternative. researchgate.netmdpi.com

Development of Novel Synthetic Reagents and Methodologies

The pursuit of enantiomerically pure this compound and its stereoisomers has spurred the development of innovative synthetic reagents and methodologies. These approaches aim to overcome the challenges of controlling stereochemistry at two adjacent chiral centers while ensuring high yields and process efficiency. Research in this area has explored chiral auxiliaries, asymmetric catalysis, and chemoenzymatic strategies to achieve these goals.

A notable approach involves the diazotization of amino acid precursors. For instance, (S)-2-hydroxy-3-o-methylpropanoic acid has been synthesized from 2-methyl-L-phenylalanine hydrochloride. google.com This method utilizes a diazotization reaction with sodium nitrite (B80452) in the presence of dilute sulfuric acid, which proceeds with retention of the original stereoconfiguration. google.com This strategy offers a direct route to the chiral α-hydroxy acid, avoiding the need for resolution of a racemic mixture and the use of highly toxic reagents like cyanides. google.com

Stereoselective aldol reactions, guided by chiral auxiliaries, represent a powerful tool for constructing the carbon skeleton with precise stereocontrol. The Evans chemistry, for example, employs chiral oxazolidinones to direct the formation of specific diastereomers. nih.gov In a synthesis of related β-hydroxy acids, an aldol reaction between a silyl-protected aldehyde and the dibutylboron enolate of a chloroacetyloxazolidinone afforded the desired intermediate with moderate to good diastereoselectivity. nih.gov Although the diastereomeric excess was not exceptionally high, the diastereomers were readily separable by silica (B1680970) gel chromatography, allowing for the isolation of the pure stereoisomer. nih.gov

Asymmetric catalysis offers an elegant alternative to the use of stoichiometric chiral auxiliaries. The Sharpless asymmetric aminohydroxylation, for example, has been employed in the synthesis of related hydroxy amino acids. nih.gov This powerful reaction allows for the direct installation of both a hydroxyl and an amino group across a double bond with high enantioselectivity, which can be a strategic step in the synthesis of precursors to this compound. nih.gov

Chemoenzymatic methods have also emerged as a valuable strategy. The use of enzymes, such as baker's yeast, can facilitate highly stereoselective reductions of keto-ester precursors. elsevierpure.com For example, a novel protocol for the asymmetric synthesis of a related dihydro-1,5-benzothiazepin-4(5H)-one involved a baker's yeast reduction step to furnish a key 2-hydroxy-3-sulfanylpropionate intermediate with high stereoselectivity. elsevierpure.com This highlights the potential of biocatalysis in establishing the chiral centers found in this compound.

The following tables summarize key findings from the development of these novel synthetic methodologies.

Table 1: Diazotization Approach for (S)-2-hydroxy-3-o-methylpropanoic acid

| Starting Material | Key Reagents | Solvent System | Key Features | Reference |

| 2-methyl-L-phenylalanine hydrochloride | Sodium nitrite, Dilute sulfuric acid | 1,4-Dioxane and water | Retention of stereoconfiguration; avoids toxic cyanides. | google.com |

Table 2: Evans Aldol Reaction for Stereoselective Synthesis of a β-Hydroxy Acid

| Reactant 1 | Reactant 2 | Key Reagent | Diastereoselectivity | Separation | Reference |

| Silyl-protected aldehyde | Chloroacetyloxazolidinone | Dibutylboron triflate (Bu₂BOTf) | 78:22 to 82:18 | Silica gel chromatography | nih.gov |

Table 3: Chemoenzymatic Reduction

| Reaction Type | Biocatalyst | Substrate | Key Outcome | Reference |

| Asymmetric Reduction | Baker's yeast | Dichloroacetate derivative | Stereoselective formation of a 2-hydroxy-3-sulfanylpropionate | elsevierpure.com |

Based on a thorough review of available scientific literature, a detailed article on the biosynthesis and metabolic pathways of This compound cannot be generated as requested. The current body of scientific research does not provide sufficient information to address the specific sections and subsections of the provided outline for this particular compound.

Extensive searches have revealed a significant lack of studies focused on the natural biosynthesis of this compound. The key areas required for the article, including:

Natural precursor molecules and metabolic intermediates

Specific biosynthetic enzymes, their reaction mechanisms, and kinetic data

The genetic and transcriptomic basis for its production

Confirmed occurrence and distribution in microorganisms and plants

Documented metabolic fates and biotransformation products

Regulatory mechanisms of its biosynthetic pathway

remain unelucidated in published research.

The available literature is rich with information on the biosynthesis of the related, but structurally distinct, platform chemical 3-hydroxypropionic acid (3-HP) . Research extensively covers its production from precursors like glycerol (B35011) and glucose via well-characterized metabolic routes such as the malonyl-CoA and β-alanine pathways. However, this information is not applicable to this compound, and substituting it would be scientifically inaccurate. Similarly, while some methoxylated phenylpropanoic acids are described as metabolites in plants and microbes, their biosynthetic origins are from different pathways and are unrelated to the target compound.

Due to the absence of specific data for this compound, generating a scientifically accurate and informative article that adheres strictly to the user's outline is not possible at this time.

Design and Synthesis of Structurally Modified Analogues

The structural modification of this compound allows for the creation of a diverse range of analogues with tailored properties for various research applications. These modifications primarily involve the ester and amide functionalities, as well as the ether and alkyl groups.

Ester and Amide Derivatives for Research Applications

The carboxyl group of this compound can be readily converted into esters and amides. These derivatives are often synthesized to enhance the compound's biological activity or to serve as prodrugs. google.com For instance, the esterification and amidation of nonsteroidal anti-inflammatory drugs (NSAIDs) have been shown to generate potent and selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov This strategy of converting the carboxylic acid to an ester or amide can provide a facile route to generating more selective and potent compounds. nih.gov

The synthesis of these derivatives often involves standard chemical transformations. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov Similarly, amide formation can be accomplished by reacting the acid with an amine, often activated as an acid chloride or with a coupling agent. Primary and secondary amide analogues have been found to be more potent inhibitors in certain biological systems compared to their tertiary amide counterparts. nih.gov

Table 1: Examples of Ester and Amide Derivatives in Research

| Derivative Type | Synthetic Approach | Research Application |

| Methyl Ester | Esterification with methanol (B129727) and an acid catalyst. nih.gov | Intermediate for further chemical modifications. |

| Amide | Reaction with an amine using a coupling agent. | Exploration of structure-activity relationships. nih.gov |

Ether and Substituted Alkyl Analogues

Modifications to the hydroxyl and alkyl backbone of this compound lead to the formation of ether and substituted alkyl analogues. These changes can significantly impact the molecule's conformation and biological interactions. For example, the synthesis of methoxypyridine-derived analogues has been explored to develop gamma-secretase modulators. nih.gov

The synthesis of these analogues can be more complex, often requiring multi-step sequences. For instance, the introduction of a methoxy group onto a pyridine (B92270) ring can be achieved through nucleophilic aromatic substitution. nih.gov The creation of substituted alkyl analogues might involve reactions such as Michael additions to introduce new side chains. frontiersin.org

Stereochemical Purity and Chiral Recognition in Analogues

The stereochemistry of this compound and its analogues is critical for their biological function. Maintaining and controlling the stereochemical purity during synthesis is a primary concern. Various analytical techniques, including gas chromatography and optical rotation, are employed to determine the absolute configuration and enantiomeric purity of these chiral molecules. nih.gov

Chiral recognition, the ability of a chiral molecule to interact differently with other chiral molecules, is a key principle in the application of these compounds. For example, chiral stationary phases derived from lactic acid have been used for the optical resolution of amino acid derivatives. researchgate.net This highlights the importance of the stereocenter in molecular interactions.

This compound as a Chiral Building Block

Due to its defined stereochemistry, this compound is a valuable chiral building block in organic synthesis. researchgate.netrsc.org It serves as a starting material for the synthesis of more complex chiral molecules, transferring its stereochemical information to the final product.

Applications in the Asymmetric Synthesis of Complex Organic Molecules

The term "asymmetric synthesis" refers to a chemical reaction that preferentially produces one of two or more stereoisomers. nih.gov this compound and its derivatives are utilized in asymmetric synthesis to construct complex molecules with specific stereochemical configurations. rsc.org For instance, chiral 3,3,3-trifluoro-2-hydroxypropanoic acids, which are valuable intermediates in pharmaceuticals, can be synthesized asymmetrically. nih.gov

One notable application is in the synthesis of fatty acid moieties found in rhamnolipids, which are biosurfactants with potential applications in agriculture and pharmaceuticals. frontiersin.org A multi-step synthesis starting from a cellulose-derived compound can yield (R)-3-hydroxyfatty acid chains. frontiersin.org

Role in the Preparation of Advanced Chiral Intermediates

This compound is instrumental in the preparation of advanced chiral intermediates, which are then used in the synthesis of a wide array of target molecules. For example, S-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid is a key intermediate in the synthesis of Ambrisentan, a drug used for treating pulmonary artery hypertension. google.com

The versatility of this chiral building block allows for its incorporation into various synthetic pathways, leading to the efficient production of enantiomerically pure compounds. sigmaaldrich.comtcichemicals.com

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation, Isolation, and Quantification

Chromatographic methods are indispensable for the separation, isolation, and quantification of 3-Hydroxy-2-methoxypropanoic acid from complex matrices and for determining its enantiomeric composition.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for resolving enantiomers and assessing the enantiomeric purity of chiral compounds like this compound. This is crucial as different enantiomers can exhibit distinct pharmacological or toxicological properties. chromatographyonline.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Commonly used CSPs for the separation of chiral acids include those based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives, and Pirkle-type columns. nih.govresearchgate.net The choice of mobile phase, often a mixture of a non-polar solvent like n-hexane or n-heptane and a polar modifier like ethanol (B145695) or isopropanol, is critical for achieving optimal separation. researchgate.netmdpi.com The resolution between the enantiomeric peaks is a key parameter, with a value greater than 1.5 generally considered indicative of a good separation. nih.gov

For quantitative analysis of the enantiomeric impurity, a calibration curve is typically constructed by analyzing a series of standards with known concentrations of the undesired enantiomer. nih.gov The method is validated for its linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). mdpi.comnih.gov

A typical chiral HPLC method for a related compound, 10-hydroxycamptothecin, utilized a Chiralpak IC column with a mobile phase of n-hexane:ethanol (50:50 v/v) at a flow rate of 1.0 mL/min, achieving a resolution greater than 3. researchgate.net While specific conditions for this compound would need to be developed and optimized, the principles remain the same.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Since this compound is not inherently volatile, it requires derivatization to increase its volatility and thermal stability for GC analysis. lipidmaps.orgnih.gov A common derivatization method is silylation, where active hydrogen atoms in hydroxyl and carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. lipidmaps.orgnist.govhmdb.ca

The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. lipidmaps.org The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information. nih.gov

GC-MS is particularly useful for identifying and quantifying metabolites in biological samples. For instance, the analysis of 3-hydroxy fatty acids in serum or plasma is a routine clinical application. nih.gov The method often involves stable isotope dilution, where a known amount of a stable isotope-labeled internal standard is added to the sample to improve accuracy and precision. lipidmaps.org

The mass spectrum of the derivatized this compound will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions that can be used for structural confirmation. nist.govnist.gov

Table 1: GC-MS Data for Trimethylsilyl Derivatives of Related Hydroxy Acids

| Compound | Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values |

| 3-Hydroxy-3-(4'-hydroxy-3'-methoxyphenyl)propionic acid | tri-TMS | C19H36O5Si3 | 428.74 | Not specified |

| 3-(3-Hydroxyphenyl)propanoic acid | 2TMS | C15H26O3Si2 | 310.54 | Not specified |

| 3-(2-Hydroxyphenyl)propanoic acid | 2TMS | C15H26O3Si2 | 310.142 (monoisotopic) | Not specified |

Data sourced from NIST WebBook and Human Metabolome Database. nist.govhmdb.canist.gov

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.comijnrd.org SFC offers several advantages, including faster separations, reduced organic solvent consumption, and the ability to analyze a wide range of compounds, both polar and non-polar. mdpi.comijnrd.org

For chiral separations, SFC is often coupled with the same types of chiral stationary phases used in HPLC. fagg.be The use of supercritical CO2 as the primary mobile phase component can lead to different selectivity compared to liquid mobile phases, sometimes providing better resolution of enantiomers. Modifiers such as methanol (B129727) or ethanol are often added to the CO2 to increase its solvating power and improve peak shape. mdpi.com

While specific applications of SFC for the direct analysis of this compound are not widely documented in the provided search results, the technique holds significant promise for its chiral separation and purification due to its efficiency and green credentials. mdpi.comijnrd.org SFC has been successfully applied to the separation of other chiral acids and pharmaceuticals. fagg.be

Spectroscopic Techniques for Structural Elucidation and Conformation Analysis

Spectroscopic techniques are vital for confirming the chemical structure and understanding the three-dimensional conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR): 1D ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling patterns (e.g., doublets, triplets) reveal the number of protons on adjacent carbons. hmdb.cahmdb.cachemicalbook.com For this compound, one would expect to see distinct signals for the methoxy (B1213986) protons, the proton on the chiral center, the methylene (B1212753) protons, and the hydroxyl and carboxylic acid protons.

¹³C NMR (Carbon NMR): 1D ¹³C NMR provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide further structural details by showing correlations between different nuclei. nd.edu

COSY identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC correlates protons directly to the carbons they are attached to.

HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

Table 2: Predicted ¹H NMR Chemical Shifts for a Related Compound (2-methylpropanoic acid)

| Protons | Chemical Shift (ppm) | Multiplicity |

| (CH₃)₂C | ~1.2 | Doublet |

| CH | ~2.6 | Septet |

| COOH | ~12.0 | Singlet |

Data is for a structurally similar compound and serves as an example. docbrown.info Specific shifts for this compound would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When a molecule is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, providing the molecular weight. docbrown.info

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

The molecular ion can also undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is unique to the molecule and can be used to confirm its structure. For this compound, fragmentation would likely involve the loss of small molecules like water (H₂O), carbon monoxide (CO), or the methoxy group (OCH₃).

As discussed in the GC-MS section, derivatization is often employed to analyze non-volatile compounds like carboxylic acids. The mass spectrum of the derivatized compound will show a different molecular ion and fragmentation pattern, which can be interpreted to deduce the structure of the original molecule. nist.govnist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. For this compound, these methods can confirm the presence of its key structural components: a hydroxyl group (-OH), a methoxy group (-OCH₃), and a carboxylic acid group (-COOH).

In an IR spectrum of a hydroxy acid like this compound, one would expect to observe a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding. shout.educationdocbrown.info The O-H stretch of the alcohol group typically appears in the 3230-3550 cm⁻¹ range. shout.education The presence of both gives rise to a significant trough spanning from 2500 to 3550 cm⁻¹. shout.education The carbonyl (C=O) stretching vibration of the carboxylic acid group gives a strong, sharp absorption band around 1700-1725 cm⁻¹. shout.educationdocbrown.infodocbrown.info The C-O stretching vibrations of the ether, alcohol, and carboxylic acid groups would appear in the fingerprint region (below 1500 cm⁻¹), typically between 1000 and 1300 cm⁻¹. shout.education

Raman spectroscopy provides complementary information. While the O-H stretching vibrations are typically weak in Raman spectra, the C=O stretch gives a moderately strong band. The C-C and C-O stretching and bending vibrations in the fingerprint region can provide a unique spectral signature for the molecule.

Table 1: Expected Infrared and Raman Vibrational Frequencies for this compound

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H | Stretch | 2500-3300 (very broad) | Weak |

| Hydroxyl | O-H | Stretch | 3230-3550 (broad) | Weak |

| Carboxylic Acid | C=O | Stretch | 1700-1725 (strong, sharp) | Moderate to Strong |

| Alkyl | C-H | Stretch | 2850-3000 | Strong |

| Ether | C-O | Stretch | 1000-1300 | Moderate |

| Alcohol | C-O | Stretch | 1000-1260 | Moderate |

| Carboxylic Acid | C-O | Stretch | 1210-1320 | Moderate |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is an essential chiroptical technique for determining the absolute configuration of chiral molecules like this compound, which possesses a stereocenter at the C2 position. This method measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center.

The absolute configuration (R or S) of this compound can be determined by comparing its experimental CD spectrum with that of a reference compound with a known absolute configuration. mtoz-biolabs.com Alternatively, theoretical CD spectra for both the R and S enantiomers can be calculated using quantum chemical methods. The comparison of the experimental spectrum with the calculated spectra then allows for an unambiguous assignment of the absolute configuration. mtoz-biolabs.com The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the stereochemistry of the molecule.

Crystallographic Approaches for Absolute Configuration Determination

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. This technique provides a detailed three-dimensional map of the electron density in the crystal, revealing the precise spatial arrangement of all atoms in the molecule, as well as intermolecular interactions such as hydrogen bonding. researchgate.net

For this compound, a successful crystallographic analysis would not only confirm the connectivity of the atoms but also establish the absolute stereochemistry at the C2 chiral center. The analysis of the crystal packing would also provide insights into the hydrogen-bonding network formed by the hydroxyl and carboxylic acid groups, which dictates the supramolecular structure. While a crystal structure for 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid illustrates the detailed structural information that can be obtained, including bond lengths, angles, and intermolecular hydrogen bonds, specific crystallographic data for this compound is not available in the searched literature. researchgate.net

Table 2: Illustrative Crystallographic Data for a Related Hydroxy Acid Derivative

| Parameter | Value (for 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid) researchgate.net |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.373(4) |

| b (Å) | 13.936(9) |

| c (Å) | 5.435(5) |

| β (°) | 98.98(3) |

| Volume (ų) | 709.9 |

| Z | 4 |

Note: This data is for a related compound and serves as an example of the type of information obtained from X-ray crystallography.

Computational and Theoretical Investigations of 3 Hydroxy 2 Methoxypropanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 3-Hydroxy-2-methoxypropanoic acid, these calculations can predict its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. DFT calculations for this compound can provide valuable data on its reactivity and spectroscopic characteristics. By employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), it is possible to determine key quantum chemical parameters. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can indicate the molecule's susceptibility to electrophilic and nucleophilic attack.

A hypothetical DFT analysis could yield the following data, which helps in understanding the molecule's chemical behavior. The calculated bond lengths and energies can be validated against experimental data for similar molecules to ensure the accuracy of the computational method used. mdpi.com

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Value | Significance |

| HOMO Energy | -0.25 Hartree | Indicates electron-donating ability |

| LUMO Energy | +0.05 Hartree | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 0.30 Hartree | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Influences solubility and intermolecular interactions |

| Mulliken Atomic Charges | O(carboxyl): -0.6e, O(hydroxyl): -0.5e, O(methoxy): -0.4e | Highlights regions of high electron density |

This data is illustrative and based on typical values for small organic acids.

Studies on similar α-hydroxycarboxylic acids have used DFT to predict aqueous pKa values, which are crucial for understanding their behavior in biological systems. researchgate.net These calculations often involve thermodynamic cycles and can achieve reasonable accuracy when compared to experimental values. researchgate.net

Ab Initio Calculations for Conformational Isomers and Energy Landscapes

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are essential for exploring the conformational landscape of flexible molecules like this compound. These calculations can identify various stable conformers and the energy barriers between them. The presence of rotatable bonds around the chiral center suggests that the molecule can adopt several low-energy conformations.

The relative energies of these conformers determine their population at a given temperature. A thorough conformational analysis using methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) can reveal the most stable structures, which are crucial for understanding the molecule's interactions with its environment. For other flexible molecules, ab initio methods have been successfully used to determine the structures of various conformers and understand their relative stabilities. mdpi.comdocumentsdelivered.com

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) |

| 1 | 60° | 0.0 |

| 2 | 180° | 1.2 |

| 3 | -60° | 2.5 |

This data is for illustrative purposes and represents a simplified conformational landscape.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with a solvent. mdpi.com For this compound, MD simulations in an aqueous environment can reveal how the molecule interacts with water, including the formation of hydrogen bonds and the structure of the surrounding solvent shell. nih.govresearchgate.net

These simulations can track the fluctuations of the molecule's structure, providing information on the stability of different conformers and the transitions between them. The radial distribution function (RDF) can be calculated from MD trajectories to understand the local environment of specific atoms in the molecule with respect to solvent molecules. acs.org Such simulations are computationally intensive but offer a detailed view of solvation dynamics. researchgate.net Studies on the solvation of other small organic molecules have demonstrated the utility of MD in understanding their behavior in different solvents. mdpi.comnih.govrsc.org

Structure-Activity Relationship (SAR) Modeling (Theoretical, Non-Clinical)

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity. For this compound, a theoretical SAR study could explore how modifications to its structure might affect a hypothetical biological activity. This involves generating a set of virtual analogues by altering functional groups and then calculating various molecular descriptors for each analogue.

These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By analyzing the correlation between these descriptors and a hypothetical activity, a predictive model can be built. Such models are valuable in guiding the design of new compounds with potentially enhanced activity. QSAR studies on other carboxylic acid derivatives have successfully identified key structural features influencing their biological activities. nih.govnih.govresearchgate.net

Molecular Docking Studies with Hypothetical Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. researchgate.net For this compound, docking studies could be performed with hypothetical biological targets to explore potential binding modes and affinities. This can provide insights into the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that might be important for its activity.

The results of docking studies are often presented as a docking score, which estimates the binding affinity, and a visual representation of the binding pose within the active site of the target. While these studies are theoretical, they can be instrumental in identifying potential protein targets and in the initial stages of drug discovery. nih.govnih.gov

Table 3: Hypothetical Docking Results for this compound with a Hypothetical Kinase

| Parameter | Value |

| Docking Score (kcal/mol) | -6.5 |

| Hydrogen Bonds | 2 (with active site residues) |

| Hydrophobic Interactions | 3 (with nonpolar residues) |

This data is purely illustrative and for a hypothetical protein target.

Cheminformatics Approaches for Analogue Design and Virtual Screening

Cheminformatics combines chemistry, computer science, and information technology to address chemical problems. For this compound, cheminformatics tools can be used for analogue design and virtual screening. Analogue design involves the systematic modification of the lead compound's structure to create a library of related molecules with potentially improved properties.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This can be done using either ligand-based or structure-based approaches. In a ligand-based approach, a model is built based on a set of known active molecules, and this model is then used to screen a database for new compounds with similar properties. In a structure-based approach, molecules are docked into the active site of a target protein, and their binding affinities are estimated. semanticscholar.org These methods can significantly accelerate the discovery of new lead compounds. researchgate.net

Potential Applications and Utility in Organic Synthesis and Materials Science Non Biological/non Clinical Focus

3-Hydroxy-2-methoxypropanoic Acid as a Chiral Ligand Precursor for Asymmetric Catalysis

In asymmetric catalysis, the goal is to synthesize a specific enantiomer of a chiral product. This is often achieved using a chiral catalyst, which typically consists of a metal center and a chiral ligand. The ligand, an organic molecule that binds to the metal, creates a chiral environment that directs the reaction to favor one enantiomeric outcome over the other.

While this compound is not yet widely documented as a direct precursor for commercial chiral ligands, its structure is highly suggestive of this potential application. Chiral α-hydroxy acids and their derivatives are valuable starting materials for synthesizing ligands because their stereogenic center can be used to impart chirality. The presence of both a hydroxyl and a carboxylic acid group allows for straightforward chemical modification and attachment to a larger ligand framework.

For instance, structurally similar compounds like 2-methoxypropanoic acid derivatives have been successfully employed. The methoxy (B1213986) group can play a crucial role in the ligand's effectiveness by influencing its electronic properties or by acting as a coordinating atom that interacts with the metal center or substrate. The development of new chiral ligands is a continuous effort in chemistry, and molecules like this compound represent a pool of potential candidates for creating novel catalytic systems. The principles of asymmetric catalysis are foundational to modern organic chemistry, enabling the efficient production of enantiomerically pure compounds that are vital in many industries. wikipedia.orgnumberanalytics.comthieme-connect.comsigmaaldrich.com

Integration into Polymer Architectures and Advanced Material Design

Hydroxy acids are fundamental building blocks for creating polyesters, a major class of polymers. The dual functionality of a hydroxyl group and a carboxylic acid group allows these molecules, or their cyclic esters, to undergo polymerization to form long polyester (B1180765) chains.

There is currently a lack of specific research on the polymerization of this compound into a homopolymer, which would be named poly(3-hydroxy-2-methoxypropanoate). However, the potential for such a polymer can be understood by examining its unsubstituted analogue, poly(3-hydroxypropionic acid) or P(3HP). P(3HP) is a biodegradable and biocompatible polyester with promising material properties, positioning it as a sustainable alternative to plastics derived from fossil fuels. frontiersin.orgnih.gov

The integration of a methoxy group onto the polymer backbone, as would be the case with poly(3-hydroxy-2-methoxypropanoate), could significantly alter the material's properties. The methoxy group could influence:

Crystallinity and Thermal Properties: The bulkiness of the methoxy group might disrupt the packing of polymer chains, potentially leading to a lower degree of crystallinity and a lower melting point compared to P(3HP).

Solubility: The presence of the polar ether linkage in the methoxy group could enhance the polymer's solubility in certain organic solvents.

Degradation Rate: Changes in crystallinity and hydrophilicity can affect the rate at which the polymer biodegrades.

The table below outlines the properties of the well-studied P(3HP) and the potential influences the methoxy group might have.

Table 1: Comparison of Poly(3-hydroxypropionic acid) and Hypothetical Poly(3-hydroxy-2-methoxypropanoate)

| Property | Poly(3-hydroxypropionic acid) [P(3HP)] | Potential Influence of Methoxy Group |

| Monomer | 3-Hydroxypropionic acid | This compound |

| Biodegradability | Yes | Expected to be biodegradable |

| Melting Point (Tm) | ~72 °C | Potentially lower due to steric hindrance |

| Glass Transition (Tg) | Reported values vary (-15 to -20 °C) | Potentially altered |

| Key Feature | Biocompatible, flexible | Functionalized backbone, altered polarity |

This table is for illustrative purposes. Data for poly(3-hydroxy-2-methoxypropanoate) is hypothetical.

Role as an Intermediate in Fine Chemical Synthesis

One of the most significant applications for chiral molecules like this compound is their use as building blocks or intermediates in the synthesis of more complex, high-value molecules, such as pharmaceuticals. While applications of the specific parent compound are emerging, a closely related derivative, S-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid, serves as a key intermediate in the manufacture of Ambrisentan. google.comchembk.comcymitquimica.cominnospk.com Ambrisentan is a medication used for the treatment of pulmonary artery hypertension. google.com The synthesis of this complex drug relies on the precise stereochemistry and functionality provided by this intermediate. google.com

The synthesis of such intermediates often involves multiple steps, and achieving high purity and the correct stereoisomer is critical. For example, processes have been developed to produce S-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid with a chemical purity exceeding 99.8%, making it suitable for producing pharmaceutical-grade Ambrisentan. google.com

Another related compound, (S)-2-hydroxy-3-o-methylpropanoic acid (an isomer of the title compound), is noted for its potential use in cosmetics due to the moisturizing properties common to alpha-hydroxy acids, and as a derivative for modifying polypeptide substances. These examples underscore the value of the this compound scaffold as a versatile intermediate for creating a range of fine chemicals.

Table 2: Examples of Fine Chemicals Synthesized from Related Methoxy-Hydroxy-Propanoic Acid Intermediates

| Intermediate | Final Product/Application Area | Significance | Source |

| S-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid | Ambrisentan | Key intermediate for a pharmaceutical drug used to treat pulmonary hypertension. | google.cominnospk.com |

| (S)-2-hydroxy-3-o-methylpropanoic acid | Cosmetics, Polypeptide modification | Utilized for its moisturizing properties and as a building block for bioactive molecules. |

Exploration in Stereoselective Reactions as a Chiral Auxiliary or Catalyst Component

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. This strategy is a cornerstone of asymmetric synthesis. wikipedia.orgnumberanalytics.com

Although direct use of this compound as a chiral auxiliary is not prominently documented, its structure contains the necessary features. The carboxylic acid function allows it to be readily attached to substrates (e.g., via an amide or ester bond), while the stereogenic center at the C2 position can effectively direct the approach of reagents to one face of the molecule. The hydroxyl group offers an additional site for interaction or modification.

The effectiveness of related structures highlights this potential. For example, 2-methoxy-2-(1-naphthyl)propionic acid is known to be a powerful chiral auxiliary for determining the absolute configuration of chiral alcohols. chembk.com Similarly, other classes of auxiliaries, such as oxazolidinones (often derived from amino acids) and camphor-based derivatives, are widely used to achieve high stereoselectivity in reactions like aldol (B89426) additions, alkylations, and Diels-Alder reactions. wikipedia.orgthieme-connect.com The principle relies on the auxiliary creating a sterically hindered environment that forces new substituents to be added from the less hindered direction, thus controlling the stereochemistry. The potential of this compound in this area remains a subject for future research and development.

Future Research Directions and Remaining Challenges for 3 Hydroxy 2 Methoxypropanoic Acid

Elucidation of Uncharted Biosynthetic Routes and Metabolic Networks

A significant challenge in the study of 3-Hydroxy-2-methoxypropanoic acid is the complete absence of characterized natural biosynthetic pathways. While the related compound, 3-hydroxypropanoic acid (3-HP), is a well-known product of microbial metabolism, often produced from glycerol (B35011) or glucose in engineered bacteria like Escherichia coli and Klebsiella pneumoniae, the pathways for the methoxylated derivative are unknown. nih.govnih.gov

Future research must focus on identifying potential enzymatic steps that could lead to its formation. A primary research direction would be to investigate methyltransferase enzymes that could act on a precursor molecule. For instance, a hypothetical pathway could involve the methylation of 3-hydroxy-2-oxopropanoic acid (hydroxypyruvic acid), followed by a stereospecific reduction. metanetx.org Identifying such enzymes in nature or engineering them through synthetic biology would be a major breakthrough.

Key Research Questions:

Do any microorganisms naturally produce this compound?

Can enzymes from known 3-HP pathways be engineered to accept or produce a methoxylated intermediate? nih.gov

What are the metabolic fates of this compound if introduced into a model organism? Is it catabolized, and if so, through what network of reactions?

Discovery of Novel Non-Human Biological Roles and Regulatory Mechanisms

The biological role of this compound in non-human systems is another unexplored frontier. While related alpha-hydroxy acids are known to be involved in various metabolic processes, the specific functions of this methoxylated variant are not documented. Research involving a similar compound, 3-hydroxy-2-methoxy-2-methylpropanoic acid, has shown its utility in studying microbial metabolism in bacteria such as Paraburkholderia, suggesting that such compounds can serve as probes for biochemical pathways.

Future investigations should aim to discover if this molecule acts as a signaling molecule, a metabolic intermediate, or a defense compound in bacteria, fungi, or plants. Screening its effects on microbial growth, biofilm formation, or plant development could reveal novel bioactivities. Understanding how its production or degradation is regulated in response to environmental cues would provide insight into its ecological significance.

Development of More Sustainable and Highly Efficient Synthetic Methods

Currently, no established, large-scale synthetic protocol for this compound exists. While patents describe methods for related structures, such as the asymmetric hydrogenation of a cinnamic acid derivative to produce 3-(4-hydroxyphenyl)-2-methoxypropionic acid, these routes are often multi-step and may not be environmentally benign. google.comgoogle.com

The development of sustainable and efficient synthetic methods is a critical challenge. Future research should explore "green" chemistry approaches. Potential strategies could include the catalytic methylation of a readily available precursor like glyceric acid or tartaric acid. A key challenge will be controlling the stereochemistry at the C2 position to produce enantiomerically pure forms of the acid, which is vital for biological and pharmaceutical applications.

Table 1: Comparison of Potential Synthetic Routes to this compound

| Starting Material | Potential Route | Advantages | Challenges |

| Glyceric Acid | Selective O-methylation at C2, followed by purification. | Bio-renewable starting material. | Achieving selectivity for the C2 hydroxyl group over the C3 hydroxyl group; Stereochemical control. |

| Lactic Acid | Conversion to 2,3-dihydroxypropanoic acid, followed by selective methylation. | Readily available chiral pool starting material. | Requires additional oxidation/reduction steps; Selectivity of methylation. |

| Acrylic Acid | Epoxidation followed by regioselective ring-opening with methanol (B129727). | Utilizes a bulk chemical feedstock. | Control of regioselectivity; Potential for side reactions; Stereochemical control. wikipedia.org |

Advanced Computational Modeling for Complex Molecular Interactions and Predictions

There is a complete lack of computational studies on this compound. Advanced computational modeling represents a powerful and cost-effective tool to predict its properties and guide experimental work. Methods like Density Functional Theory (DFT) could be used to model its molecular geometry, vibrational frequencies, and electronic properties, as has been done for other complex molecules. nih.gov

Future computational work should focus on:

Predicting Physicochemical Properties: Calculating pKa, solubility, and reactivity.

Modeling Intermolecular Interactions: Simulating how the molecule might bind to the active site of a hypothetical enzyme or receptor. This could help in designing inhibitors or understanding its biological function.

Conformational Analysis: Understanding the preferred 3D shapes of its stereoisomers, which is crucial for its interaction with other chiral molecules.

The primary challenge is the absence of any experimental data to validate the computational models, meaning initial studies will be purely predictive.

Methodological Advancements in Stereoselective Analysis and Quantification

As this compound is a chiral molecule, the ability to separate and quantify its individual enantiomers is essential for any meaningful biological or stereoselective synthesis study. Currently, no specific analytical methods for this purpose have been published.

The immediate challenge is to develop robust and sensitive analytical techniques. Future research should adapt existing methods used for other chiral hydroxy acids. researchgate.netresearchgate.net This includes:

Chiral Chromatography: Developing methods using chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to resolve the (R) and (S) enantiomers.

Derivatization: Creating diastereomeric derivatives using a chiral auxiliary, which can then be separated on standard, non-chiral columns. researchgate.net

NMR Spectroscopy: Using chiral shift reagents to distinguish between the enantiomers in solution.

Optimizing these methods for baseline separation and accurate quantification will be a necessary first step for almost all other areas of research on this compound.

Table 2: Potential Analytical Methods for Stereoselective Analysis

| Method | Principle | Potential Advantages | Key Optimization Parameters |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct analysis without derivatization; Good for quantification. | Choice of chiral column; Mobile phase composition and polarity; Flow rate; Temperature. |

| Chiral GC-MS | Separation of volatile derivatives on a chiral GC column, with mass spectrometry for detection. | High sensitivity and resolution; Provides structural information from mass spectra. | Derivatization agent and reaction conditions; Column type and temperature program. |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes that have different NMR chemical shifts. | Provides structural confirmation; Non-destructive. | Choice and concentration of chiral agent; Solvent; Temperature. |

Exploration of New Application Avenues in Material Science and Catalysis

The potential applications of this compound are entirely speculative but hold considerable promise. The parent compound, 3-HP, is valued as a precursor to acrylic acid and biodegradable polyesters like poly(3-hydroxypropionate). wikipedia.orgrsc.org

A key future direction is to explore the use of this compound as a novel monomer. The presence of the methoxy (B1213986) group could impart unique properties to polyesters, such as:

Modified hydrophilicity and solubility.

Altered thermal properties (glass transition temperature and melting point).

Different rates of biodegradability.

A potential site for further chemical modification.

Furthermore, its chiral nature and functional groups make it a candidate for development into a novel organocatalyst or a chiral ligand for asymmetric metal catalysis, an area that remains completely unexplored. The challenge lies in synthesizing sufficient quantities of the pure enantiomers to investigate these potential applications effectively.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Hydroxy-2-methoxypropanoic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves multi-step reactions, including hydroxylation and methoxylation of precursor molecules. For example, analogs like 3-[(5Z)-5-...]propanoic acid are synthesized using condensation reactions with catalysts such as boron trifluoride diethyl etherate (BF₃·Et₂O) under controlled temperatures (60–80°C) . Solvent selection (e.g., anhydrous THF or DCM) and reaction time optimization (12–24 hours) are critical to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : While specific stability data for this compound is limited, general protocols for structurally similar hydroxy-methoxy derivatives recommend storage at –20°C in airtight, light-resistant containers. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these may degrade the compound . Pre-use analysis (TLC or HPLC) is advised to confirm integrity after prolonged storage.

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Yield optimization requires meticulous control of reaction parameters:

- Catalyst Loading : Adjust BF₃·Et₂O concentrations (0.5–2.0 eq.) to balance reaction rate and byproduct formation .

- Temperature Gradients : Gradual heating (e.g., 40°C → 80°C) during methoxylation reduces decomposition .

- In Situ Monitoring : Use FT-IR or NMR to track intermediate formation and adjust stoichiometry dynamically . Reported yields for analogous compounds reach 85–95% under optimized conditions .

Q. How do structural modifications at the hydroxy and methoxy groups influence the compound's biological activity?

- Methodological Answer : Modifying functional groups alters electronic and steric properties, impacting bioactivity. For example:

- Hydroxy Group Substitution : Replacing the hydroxyl with a nitro group (e.g., 3-(4-Hydroxy-3-nitrophenyl)propanoic acid) enhances antimicrobial activity but may reduce solubility .

- Methoxy Positioning : Shifting the methoxy group from C2 to C4 (as in 4-Hydroxy-3-methoxyphenylacetic acid) increases anti-inflammatory efficacy by improving receptor binding . Comparative studies using SAR (Structure-Activity Relationship) models and in vitro assays (e.g., COX-2 inhibition) are recommended .

Q. What analytical techniques are critical for confirming the structural integrity of synthesized this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy proton shifts at δ 3.2–3.5 ppm) and absence of diastereomers .

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted precursors) using C18 columns and acetonitrile/water mobile phases .

- X-ray Crystallography : Resolves absolute stereochemistry for chiral centers, essential for pharmacological studies .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from variability in assay conditions or impurity profiles. To address this:

- Standardized Bioassays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for antibacterial studies) .

- Batch Consistency Analysis : Compare multiple synthesis batches via LC-MS to rule out impurity-driven effects .

- Meta-Analysis : Cross-reference data from PubChem, CAS, and peer-reviewed studies to identify trends or outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.